molecular formula C19H15N5O2S B2689688 Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate CAS No. 1203227-88-6

Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate

Cat. No.: B2689688
CAS No.: 1203227-88-6
M. Wt: 377.42
InChI Key: VXWUBHGXRSDUIV-UHFFFAOYSA-N
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Description

Structural Significance of Triazolo[4,3-b]Pyridazine Scaffolds in Targeted Drug Design

The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry due to its unique physicochemical properties and versatile binding capabilities. This bicyclic system combines a triazole ring fused with a pyridazine moiety, creating a planar, electron-deficient heteroaromatic system. The rigidity of this scaffold enhances metabolic stability compared to flexible linkers like the (Z,E)-butadiene motif found in vinylogous combretastatin analogues, as demonstrated in studies replacing such linkers with triazolopyridazines to improve tubulin-binding activity.

The scaffold’s nitrogen-rich structure facilitates diverse non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for binding to biological targets such as kinases and tubulin. For instance, molecular docking studies of analogous triazolopyridazine derivatives have shown strong interactions with the colchicine binding site of tubulin, mediated by the scaffold’s planar geometry and substituent positioning. Additionally, the presence of multiple nitrogen atoms allows for strategic functionalization, enabling structure-activity relationship (SAR) optimizations. A notable example is compound 4q from the 3,6-diaryl-triazolopyridazine series, which exhibited sub-micromolar antiproliferative activity (IC~50~ = 0.008–0.014 μM) against cancer cell lines by inhibiting tubulin polymerization.

Table 1: Key Structural Features and Biological Activities of Selected Triazolopyridazine Derivatives

Compound Substituents (B-Ring) Target IC~50~ (μM) Reference
4q 3-Amino-4-methoxyphenyl Tubulin 0.008–0.014
EVT-2850475 Pyridin-2-yl, thioacetamide Kinases N/A
EVT-2498551 Benzamidoethyl, methyl ester Enzymatic targets N/A

The electron-deficient nature of the triazolopyridazine core also enhances its suitability for nucleophilic aromatic substitution reactions, enabling the introduction of diverse substituents. For example, the thioacetate group in benzyl 2-((6-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetate serves as a metabolically stable bioisostere for carboxylic acids, improving membrane permeability while retaining target affinity.

Historical Evolution of Benzyl Thioacetate-Fused Heterocyclic Systems

The integration of benzyl thioacetate functionalities into heterocyclic frameworks marks a strategic evolution in medicinal chemistry, driven by the need to balance potency, selectivity, and pharmacokinetic properties. Early heterocyclic systems, such as simple pyridines and triazoles, often faced limitations in bioavailability and target engagement due to excessive polarity or metabolic instability. The incorporation of thioether linkages, as seen in benzyl thioacetate derivatives, addressed these challenges by introducing sulfur-based hydrophobicity and resistance to enzymatic cleavage.

The development of triazolopyridazine-thioacetate hybrids can be traced to advancements in cross-coupling chemistry and heterocyclic annulation techniques. For instance, Suzuki-Miyaura couplings have been instrumental in appending aryl and heteroaryl groups (e.g., pyridin-2-yl) to the triazolopyridazine core, as exemplified by the synthesis of EVT-2850475. Similarly, nucleophilic thiol-displacement reactions enabled the introduction of thioacetate side chains, leveraging reagents like benzyl thioglycolate under basic conditions.

Table 2: Milestones in the Synthesis of Thioacetate-Fused Heterocycles

Year Innovation Impact Reference
2016 Rigid triazolopyridazine scaffolds Enhanced tubulin inhibition vs. flexible linkers
2021 Microwave-assisted synthesis Improved yield in thioacetate coupling
2023 Kinase-targeted thioacetamides Selective inhibition of CAMKK2

Historically, the fusion of benzyl thioacetate groups with nitrogen-containing heterocycles has expanded the scope of these compounds beyond anticancer applications. For example, methyl 2-((3-(2-benzamidoethyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetate demonstrated modulatory effects on enzymatic targets involved in neurodegenerative diseases, highlighting the versatility of this structural motif. Furthermore, the advent of computational modeling tools has accelerated the rational design of these hybrids, enabling precise tuning of steric and electronic parameters to optimize target binding.

Properties

IUPAC Name

benzyl 2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-18(26-12-14-6-2-1-3-7-14)13-27-19-22-21-17-10-9-16(23-24(17)19)15-8-4-5-11-20-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWUBHGXRSDUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether group in the compound could yield a sulfoxide or sulfone, while reduction could yield a thiol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate as an anticancer agent. The triazole and pyridazine moieties present in the compound are known to exhibit significant anticancer properties.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in MDPI demonstrated that derivatives of triazoles showed promising results in inhibiting the proliferation of cancer cells. Specifically, compounds with similar structures to this compound were tested against various cancer cell lines and exhibited IC50 values indicating effective inhibition of cell growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens.

Case Study: Antimicrobial Efficacy

Research indicates that compounds containing a triazole ring have shown significant activity against bacteria and fungi. For instance, a related compound was found to have a minimum inhibitory concentration (MIC) value of 31.25 μg/mL against Mycobacterium bovis BCG . This suggests that this compound may possess similar antimicrobial efficacy.

Other Therapeutic Applications

In addition to its anticancer and antimicrobial properties, this compound may have applications in treating other diseases due to its structural versatility.

Potential Uses

  • Antiviral Activity : Compounds with triazole structures have been noted for their potential antiviral effects.
  • Anti-inflammatory Properties : The incorporation of thioacetate groups may enhance anti-inflammatory activities.
  • Neuroprotective Effects : Some studies suggest that triazole derivatives can exhibit neuroprotective effects in models of neurodegenerative diseases.

Mechanism of Action

The mechanism by which Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate exerts its effects depends on its specific application. For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. Alternatively, if the compound is used as a receptor modulator, it may bind to a receptor on the surface of a cell, altering the receptor’s activity and thereby modulating the cell’s response to external signals.

Comparison with Similar Compounds

Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of ring structures, which may confer unique chemical and biological properties.

Biological Activity

Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate, a complex heterocyclic compound, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N5O2SC_{19}H_{15}N_{5}O_{2}S, with a molecular weight of 377.4 g/mol. The compound features a tricyclic structure that includes a pyridine ring, a triazole ring, and a pyridazine ring. This unique configuration may contribute to its diverse biological activities.

This compound is hypothesized to exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it could act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
  • Receptor Modulation : It may interact with cell surface receptors, altering cellular responses to external stimuli. This modulation can influence pathways involved in cell proliferation and survival.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Inhibition of Mycobacterium tuberculosis : Research has shown that derivatives of triazole compounds can inhibit the growth of Mycobacterium tuberculosis, with some derivatives displaying IC50 values as low as 1.35 μM . Although specific data for this compound is limited, its structural similarities suggest potential efficacy against tuberculosis.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties:

  • Cell Line Studies : Compounds similar to this compound have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). For instance, certain triazole derivatives exhibited IC50 values ranging from 0.15 μM to 0.83 μM against these cell lines .
CompoundCell LineIC50 (μM)
Compound 22iA5490.83 ± 0.07
Compound 22iMCF70.15 ± 0.08
Compound 22iHeLa2.85 ± 0.74

Cytotoxicity Studies

In evaluating the safety profile of this compound:

  • Human Cell Lines : Cytotoxicity assays on human embryonic kidney (HEK293) cells have demonstrated that certain triazole derivatives are non-toxic at effective concentrations .

Comparative Analysis with Similar Compounds

This compound can be compared with other heterocyclic compounds like pyrazolo[3,4-d]pyrimidine and triazolo[1,5-a]pyridine:

Compound TypeBiological ActivityNotable Features
Pyrazolo[3,4-d]pyrimidineCDK inhibitionPotential for cancer therapy
Triazolo[1,5-a]pyridineAntimicrobialBroad spectrum activity

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Synthesis and Evaluation : A study synthesized novel substituted benzamides and evaluated them as anti-tubercular agents against Mycobacterium tuberculosis, highlighting the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights : Molecular docking studies indicate that triazole derivatives may act through the inhibition of tyrosine kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate?

  • Methodological Answer : The compound can be synthesized via annulation of the 1,2,4-triazole ring onto a substituted pyridazine scaffold. A key intermediate, such as ethyl N-benzoyl-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate, is functionalized through nucleophilic substitution using a thiol-containing reagent (e.g., benzyl mercaptoacetate) under basic conditions (e.g., K₂CO₃ in DMF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation .

Q. How is the structure of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation involves:

  • Elemental analysis (C, H, N, S) to verify stoichiometry.
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm substituent connectivity (e.g., pyridyl protons at δ 8.5–9.0 ppm, benzyl CH₂ at δ 4.6 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Single-crystal X-ray diffraction (if crystallizable) to resolve bond lengths and angles, as demonstrated for related triazolo-pyridazine derivatives .

Q. What are the recommended analytical techniques for purity assessment?

  • Methodological Answer :

  • HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to quantify purity (>95%).
  • TLC (silica gel GF254, visualized under UV) for rapid monitoring of reaction progress .

Advanced Research Questions

Q. How can computational modeling guide the optimization of bioactivity for this compound?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, GOLD) to predict binding affinity to target proteins (e.g., kinases, GABAA receptors).
  • Use QSAR models to correlate substituent modifications (e.g., pyridyl vs. phenyl groups) with activity. For example, pyridin-2-yl groups may enhance π-π stacking in receptor binding pockets .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response assays (e.g., IC₅₀ determination in cancer cell lines) to standardize potency comparisons.
  • Off-target profiling (e.g., Eurofins SafetyScreen44) to identify confounding interactions.
  • Metabolic stability studies (e.g., liver microsomes) to assess if rapid degradation explains variability in in vivo vs. in vitro results .

Q. How does the sulfur atom in the thioacetate moiety influence reactivity and pharmacokinetics?

  • Methodological Answer :

  • Reactivity : The thioether linkage is susceptible to oxidation (e.g., by H₂O₂) to sulfoxide/sulfone derivatives; monitor via LC-MS.
  • PK studies : Compare plasma half-life of the thioether vs. oxidized forms in rodent models. Sulfur oxidation may alter logP and membrane permeability .

Q. What strategies improve the solubility of this hydrophobic compound for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Replace benzyl ester with PEGylated or glycosylated groups.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility. Validate via dynamic light scattering (DLS) and in vitro release assays .

Notes

  • Contradictions : Variability in cytotoxicity data may arise from differences in assay protocols (e.g., incubation time, serum concentration). Standardize using CLSI guidelines .
  • Unresolved Issues : The role of the pyridin-2-yl group in modulating GABAA receptor affinity remains underexplored. Electrophysiology assays (e.g., patch-clamp) are recommended for mechanistic studies .

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